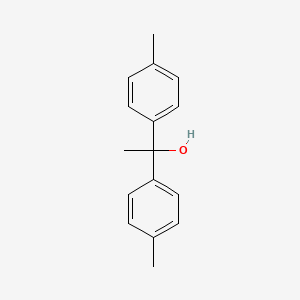
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-, also known as 1-(4-Methylphenyl)ethanol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- can be synthesized through the reduction of 4-methylacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
In industrial settings, the compound can be produced by catalytic hydrogenation of 4-methylacetophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be further reduced to 4-methylphenylethane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylethane
Substitution: 4-Methylphenyl chloride
Scientific Research Applications
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl groups on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the alpha-dimethyl substitution.
1-Phenylethanol: Similar structure but lacks the para-methyl group on the aromatic ring.
Uniqueness
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both alpha-dimethyl and para-methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
17138-82-8 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C16H18O/c1-12-4-8-14(9-5-12)16(3,17)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
InChI Key |
GENVISNTEWUWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















